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molecular formula C5H6FN3 B130646 5-Fluoro-2-hydrazinylpyridine CAS No. 145934-90-3

5-Fluoro-2-hydrazinylpyridine

Cat. No. B130646
M. Wt: 127.12 g/mol
InChI Key: XGEZFYOWXLYYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778950B2

Procedure details

To a mixture of hydrazine monohydrate (14.75 mL, 304 mmol) and 1-butanol (10 mL) was added 2-chloro-5-fluoropyridine (5.00 g, 38.0 mmol). The solution was microwaved in a sealed, thick-walled glass tube at 180° C. for 1 h. The resulting white suspension was transferred with EtOH to a round bottom flask then concentrated. The resulting white solid was taken up in ethyl acetate (250 mL) and the insoluble material removed by filtration. The filtrate was concentrated to give the title compound a pale orange solid. This solid was used in the following step without further purification.
Quantity
14.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C(O)CCC.Cl[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][N:11]=1>CCO>[F:16][C:13]1[CH:14]=[CH:15][C:10]([NH:2][NH2:3])=[N:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.75 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was microwaved in a sealed, thick-walled glass tube at 180° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
the insoluble material removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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